molecular formula C28H48O B1240484 Fungisterol CAS No. 516-78-9

Fungisterol

Cat. No.: B1240484
CAS No.: 516-78-9
M. Wt: 400.7 g/mol
InChI Key: PUGBZUWUTZUUCP-ZRKHGVCBSA-N
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Description

Fungisterol is a bio-active sterol produced by certain fungi. It is a type of sterol, which are natural organic compounds belonging to the isoprenoid class. Sterols are integral components of cell membranes, contributing to their permeability and fluidity. This compound is structurally similar to ergosterol, another fungal sterol, and plays a crucial role in maintaining the integrity and functionality of fungal cell membranes .

Mechanism of Action

Target of Action

Fungisterol, also known as gamma-Ergostenol, is a sterol that plays a crucial role in the composition of the fungal cell membrane . It is essential for fungal growth and development and is very important for adaptation to stress in fungi .

Mode of Action

This compound interacts with its targets by being an integral part of the fungal cell membrane. It helps regulate cell membrane fluidity and permeability, and influences the activity of membrane-bound enzymes .

Biochemical Pathways

The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of this compound content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in this compound biosynthesis .

Pharmacokinetics

As sterols are insoluble, the intracellular transport of this compound in cells requires transporters .

Result of Action

The presence of this compound in the fungal cell membrane is vital for the survival and growth of the fungus. It contributes to the structural integrity of the cell membrane and plays a role in the fungus’s ability to adapt to stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ergosterol biosynthesis pathway in fungi can be regulated by environmental factors . Additionally, sterols in plants have been found to play a role in defense reactions to environmental factors such as UV radiation, cold, and drought stress .

Biochemical Analysis

Biochemical Properties

Fungisterol plays a significant role in biochemical reactions, particularly in the context of fungal cell membranes. It interacts with various enzymes, proteins, and other biomolecules to maintain membrane integrity and fluidity. This compound is known to interact with enzymes involved in sterol biosynthesis, such as oxidosqualene cyclase, which catalyzes the cyclization of oxidosqualene to form sterols . Additionally, this compound can form complexes with sphingolipids, contributing to the formation of lipid rafts that are essential for signal transduction and protein trafficking .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound is crucial for maintaining membrane homeostasis and fluidity, which are essential for proper cell function . It also affects the activity of integral membrane proteins, such as ion channels and receptors, thereby influencing cellular signaling pathways . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, this compound can inhibit or activate enzymes involved in sterol biosynthesis, thereby regulating the levels of sterols in the cell . Additionally, this compound can interact with membrane-bound receptors and ion channels, influencing signal transduction pathways and cellular responses . Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance membrane stability and function, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular processes . Toxicity studies have shown that excessive amounts of this compound can disrupt membrane integrity and lead to cellular dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including sterol biosynthesis and metabolism. It interacts with enzymes such as oxidosqualene cyclase and sterol methyltransferase, which are involved in the synthesis and modification of sterols . This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in sterol metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound to different cellular compartments and tissues . This compound can accumulate in certain areas, such as lipid rafts, where it plays a role in signal transduction and protein trafficking . The distribution of this compound within cells is crucial for its function and activity.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the cell membrane, where it contributes to membrane structure and fluidity . This compound can also be localized to lipid rafts, which are specialized membrane microdomains involved in signal transduction and protein trafficking . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fungisterol involves several steps, starting from simpler organic molecules. The process typically includes the formation of the sterol backbone through a series of cyclization and reduction reactions. Key intermediates in the synthesis include squalene and lanosterol, which undergo enzymatic transformations to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the cultivation of fungi that naturally produce this sterol. The fungi are grown in controlled environments, and the sterol is extracted from the fungal biomass using solvent extraction methods. The extracted sterol is then purified through chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Fungisterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxysterols, which are important intermediates in sterol metabolism.

    Reduction: Reduction reactions can modify the double bonds in this compound, leading to the formation of different sterol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the sterol structure, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols, each with unique chemical and biological properties .

Scientific Research Applications

Fungisterol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ergosterol: A major fungal sterol, similar in structure to fungisterol, but with different double bond positions.

    Cholesterol: Found in animal cells, cholesterol has a similar sterol backbone but differs in its side chain and double bond configuration.

    Stigmasterol: A plant sterol with structural similarities to this compound, but with additional methyl groups.

Uniqueness of this compound: this compound is unique due to its specific role in fungal cell membranes and its biosynthetic pathway, which differs from those of plant and animal sterols. Its presence in fungi and its involvement in fungal physiology make it a valuable marker for fungal biomass and a target for antifungal drug development .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGBZUWUTZUUCP-ZRKHGVCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026572
Record name 5-alpha-Ergost-7-en-3-beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-78-9
Record name Δ7-Campesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Ergostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-alpha-Ergost-7-en-3-beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-ergost-7-en-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-ERGOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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